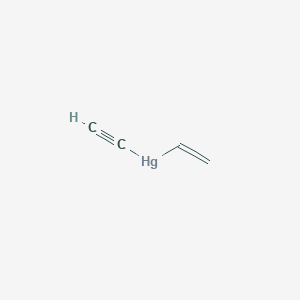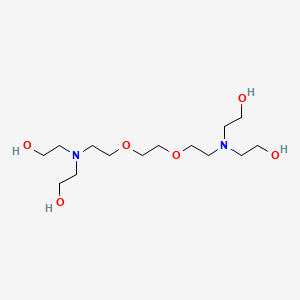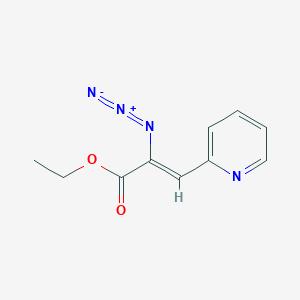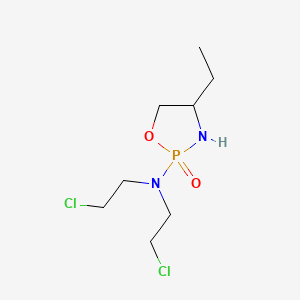![molecular formula C16H10N4 B14430456 2-Phenylpyrazino[2,3-b]quinoxaline CAS No. 80102-43-8](/img/structure/B14430456.png)
2-Phenylpyrazino[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylpyrazino[2,3-b]quinoxaline is a heterocyclic compound that belongs to the class of quinoxalines It is characterized by a fused ring system consisting of a pyrazine ring and a quinoxaline ring, with a phenyl group attached to the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyrazino[2,3-b]quinoxaline typically involves the condensation of appropriate precursors. One common method is the condensation of 2-phenyl-1,2-diamine with a 1,2-dicarbonyl compound under acidic conditions. The reaction is usually carried out in refluxing ethanol or acetic acid, yielding the desired product in moderate to high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, are being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylpyrazino[2,3-b]quinoxaline undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: LiAlH4, NaBH4
Oxidation: Vanadium(V) oxide
Substitution: Halogens, organometallic compounds
Major Products Formed
Reduction: Dihydro and tetrahydro derivatives
Oxidation: Oxidized derivatives
Substitution: Halogenated or aryl-substituted derivatives
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound exhibits promising anticancer, antimicrobial, and antiviral activities.
Materials Science: Due to its unique electronic properties, 2-Phenylpyrazino[2,3-b]quinoxaline is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Phenylpyrazino[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
2-Phenylpyrazino[2,3-b]quinoxaline can be compared with other similar compounds, such as:
Quinoxaline: A simpler structure with a fused benzene and pyrazine ring, lacking the phenyl group.
Pyrido[2,3-b]pyrazine: Another fused heterocyclic compound with a pyridine ring instead of a benzene ring.
Pyrido[3,4-b]pyrazine: Similar to pyrido[2,3-b]pyrazine but with a different ring fusion pattern.
The uniqueness of this compound lies in its specific ring structure and the presence of the phenyl group, which imparts distinct electronic and steric properties, making it suitable for various specialized applications.
Eigenschaften
CAS-Nummer |
80102-43-8 |
|---|---|
Molekularformel |
C16H10N4 |
Molekulargewicht |
258.28 g/mol |
IUPAC-Name |
3-phenylpyrazino[2,3-b]quinoxaline |
InChI |
InChI=1S/C16H10N4/c1-2-6-11(7-3-1)14-10-17-15-16(20-14)19-13-9-5-4-8-12(13)18-15/h1-10H |
InChI-Schlüssel |
ILVJSCIBHRYTMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4N=C3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide](/img/structure/B14430384.png)




![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)


![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)


![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide](/img/structure/B14430439.png)

